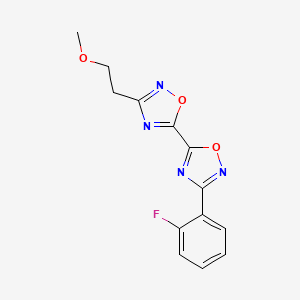

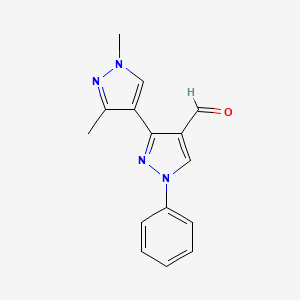

1-methyl-N-(3-(methylsulfonamido)phenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-methyl-N-(3-(methylsulfonamido)phenyl)-1H-1,2,3-triazole-4-carboxamide" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . The first paper discusses a degradation product of a benzothiadiazine derivative, which shares a sulfonamide group similar to the compound of interest . The second paper examines a triazole derivative with a methylsulfanyl group and provides information on its molecular properties, which could be somewhat analogous to the triazole moiety of the compound .

Synthesis Analysis

The synthesis of the compound "this compound" is not detailed in the provided papers. However, the synthesis of related compounds typically involves multi-step organic reactions, which may include the formation of sulfonamide linkages and the construction of the triazole ring. The papers do not provide specific synthesis routes that can be directly applied to the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography and computational methods. For instance, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide was determined and showed intramolecular and intermolecular hydrogen bonding, as well as oxygen-π stacking interactions . Similarly, the molecular structure of a triazole derivative was analyzed, and its geometrical parameters were found to be consistent with XRD results . These findings suggest that the compound of interest may also exhibit significant intramolecular and intermolecular interactions, which could influence its stability and reactivity.

Chemical Reactions Analysis

The chemical reactivity of the compound "this compound" is not directly addressed in the papers. However, the molecular docking study of the triazole derivative suggests that the nitrogen atoms in the triazole ring and the sulfur atom could be important for bonding, indicating potential sites for nucleophilic attack . This implies that the triazole moiety in the compound of interest may also participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly discussed in the provided papers. However, the papers do provide some insights into the properties of related compounds. For example, the FT-IR spectrum of a triazole derivative was recorded, and the vibrational wavenumbers were computed, which can be used to assign vibrational bands in the IR spectrum . The MEP map from the study indicates the presence of negative regions over the sulfur atoms and a triazole nitrogen atom, suggesting areas of higher electron density that could influence the physical and chemical properties of the compound . These findings can be used to hypothesize about the potential properties of the compound of interest, such as its IR spectrum and electron density distribution.

Aplicaciones Científicas De Investigación

Synthetic Routes and Biological Activities of 1,2,3-Triazoles

1,2,3-Triazoles are recognized for their robustness and versatility in various scientific applications. A key focus has been on the development of synthetic routes for 1,4-disubstituted 1,2,3-triazoles. These compounds serve as crucial scaffolds in drug discovery, bioconjugation, material science, pharmaceutical chemistry, and organic synthesis. Their stability under both acidic and basic conditions, along with their significant dipole moment, enables strong hydrogen bonding and dipole-dipole interactions with biological targets. This makes 1,2,3-triazoles invaluable in the design of new pharmaceuticals and biologically active molecules (Kaushik et al., 2019).

Pharmacological Significance of 1,2,4-Triazole Derivatives

The structural versatility of 1,2,4-triazole derivatives has made them the subject of extensive pharmacological studies. These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Their ability to serve as scaffolds for the development of new drugs highlights the pharmacological significance of 1,2,4-triazole-containing scaffolds, making them promising candidates for the discovery of new therapeutic agents (Nasri et al., 2021).

Sulfonamide Compounds and Their Applications

Sulfonamides are another class of compounds with significant applications in scientific research. They have been used as bacteriostatic antibiotics and are present in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent reviews have focused on the scientific and patent literature on sulfonamide inhibitors, highlighting their utility as antiviral HIV protease inhibitors, anticancer agents, and in treating Alzheimer’s disease. The continuous exploration and development of new sulfonamide compounds for various medical conditions underscore their importance in the pharmaceutical industry (Gulcin & Taslimi, 2018).

Propiedades

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O3S/c1-16-7-10(13-15-16)11(17)12-8-4-3-5-9(6-8)14-20(2,18)19/h3-7,14H,1-2H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRNWIYEWWOTDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3007169.png)

![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007171.png)

![4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B3007172.png)

![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)

![1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B3007182.png)

![Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B3007184.png)